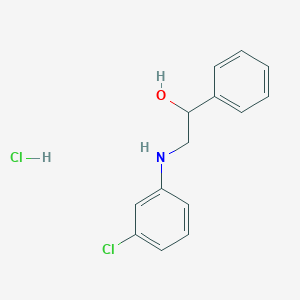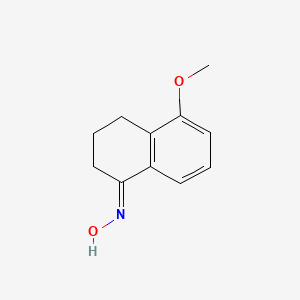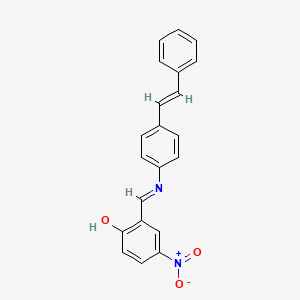
2-(3-Chloroanilino)-1-phenylethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloroanilino)-1-phenylethanol hydrochloride: is a chemical compound with the following structure:
ClC6H4NHCH2CH(OH)C6H5HCl
It combines an aromatic amine (3-chloroaniline) and a phenylethanol moiety. The hydrochloride salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
- Industrial synthesis typically involves large-scale reactions using optimized conditions.
- Precursors are commercially available, making the process efficient.
Chemical Reactions Analysis
Reactions::
Reduction: Reduction of the benzyl group to the phenylethanol.
Substitution: Formation of the hydrochloride salt via SNAr.
Oxidation: Limited reactivity due to the stable aromatic ring.
Benzyl bromide: Used for SNAr.
Sodium borohydride: Reducing agent.
Hydrochloric acid: Converts the free base to the hydrochloride salt.
2-(3-Chloroanilino)-1-phenylethanol hydrochloride: is the primary product.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., antimicrobial properties).
Medicine: Research on its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Similar Compounds: Other aromatic amines, phenylethanol derivatives.
Uniqueness: The combination of 3-chloroaniline and phenylethanol distinguishes it.
Properties
CAS No. |
5455-71-0 |
|---|---|
Molecular Formula |
C14H15Cl2NO |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
2-(3-chloroanilino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C14H14ClNO.ClH/c15-12-7-4-8-13(9-12)16-10-14(17)11-5-2-1-3-6-11;/h1-9,14,16-17H,10H2;1H |
InChI Key |
ZYDPAGCQYFJKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC(=CC=C2)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)

![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)

![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)

![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)


